molecular formula C4H4FN3O B048100 Flucytosine CAS No. 117969-88-7

Flucytosine

Cat. No. B048100
M. Wt: 129.09 g/mol
InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N
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Patent
US08734779B2

Procedure details

Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1 was inoculated into 5 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, followed by anaerobic culture at 37° C. for 72 hours. Then, 1 mL of the culture medium was similarly inoculated into 9 mL of MRS medium containing the antibiotic spectinomycin and 50 μg/mL of 5-FC, and cultured for 24 hours under the same culture conditions. This inoculation step was repeated three rounds to produce the 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD. Next, the 5-FU-resistant growth of the produced 5-FU-resistant Bifidobacterium longum/pAV001-HU-eCD was confirmed by inoculating into MRS medium containing 20 μg/mL of 5-FU and the antibiotic spectinomycin and culturing for 24 hours under the same culture conditions as above. Then, the bacteria were suspended with glycerol and stored at −80° C. as glycerol stocks. The stored bacteria sample and wild-type Bifidobacterium longum were inoculated respectively into MRS media containing 250 μg/mL of 5-FU and the antibiotic spectinomycin and growths thereof were compared. The growth of bacteria from the stored sample was observed on the following day, indicating the maintenance of 5-FU resistance, while the wild type did not grow. Viable cell counts of the post-culture bacterial culture were determined by plate count method. The viable cell count was 2 to 3×109 CFU/mL for the bacterial culture of the stored sample, while that of the wild type was below the limit of detection (below 103 CFU/mL).
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C@H]1O[C@H]2O[C@H]3[C@H](O[C@@]2(O)C(=[O:5])C1)[C@@H](NC)[C@@H](O)[C@@H](NC)[C@@H]3O.[CH:24]1[C:30]([F:31])=[C:29](N)[NH:28][C:26](=[O:27])[N:25]=1>>[CH:29]1[NH:28][C:26](=[O:27])[NH:25][C:24](=[O:5])[C:30]=1[F:31]

Inputs

Step One
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC(=O)NC(=C1F)N
Step Two
Name
spectinomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC(=O)NC(=C1F)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1
WAIT
Type
WAIT
Details
cultured for 24 hours under the same culture conditions
Duration
24 h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1=C(C(=O)NC(=O)N1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.